molecular formula C32H38O15 B1678656 NG 012 CAS No. 141731-76-2

NG 012

Cat. No.: B1678656
CAS No.: 141731-76-2
M. Wt: 662.6 g/mol
InChI Key: QFILNQIVBJLREP-RZOYPLJHSA-N
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Description

NG 012 is a fungal metabolite originally isolated from the culture broth of Penicillium verruculosum F-4542. It is known for its fungicidal properties and its ability to potentiate nerve growth factor (NGF) activity. This compound has shown significant potential in enhancing neurite outgrowth in the rat pheochromocytoma cell line (PC12) when induced by nerve growth factor .

Preparation Methods

Synthetic Routes and Reaction Conditions: NG 012 is typically isolated from the culture broth of Penicillium verruculosum F-4542. The isolation process involves bioassay-guided fractionation of the ethyl acetate extract of the culture broth . The compound is then purified using various chromatographic techniques.

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of Penicillium verruculosum F-4542. The fermentation broth is subjected to extraction and purification processes to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: NG 012 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

NG 012 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying fungal metabolites and their chemical properties.

    Biology: Enhances neurite outgrowth in neuronal cell lines, making it valuable for neurobiological research.

    Medicine: Potential therapeutic agent for neurodegenerative diseases due to its nerve growth factor-potentiating properties.

    Industry: Employed as a fungicidal agent to inhibit the growth of plant pathogenic fungi

Mechanism of Action

NG 012 exerts its effects by potentiating the activity of nerve growth factor. It enhances the neurite outgrowth induced by nerve growth factor in neuronal cell lines. The molecular targets and pathways involved include the activation of nerve growth factor receptors and downstream signaling pathways that promote neuronal growth and differentiation .

Comparison with Similar Compounds

  • NG 011
  • 3,4-Dihydro-6,8-dihydroxy-3-methylisocoumarin

Comparison: NG 012 and NG 011 share similar physico-chemical properties and both potentiate nerve growth factor activity. this compound has shown a higher efficacy in enhancing neurite outgrowth compared to NG 011. The unique structural features of this compound, such as its specific hydroxylation pattern, contribute to its distinct biological activity .

Properties

IUPAC Name

(4R,8R,18R,22S,26R)-12,14,30,32-tetrahydroxy-22-(hydroxymethyl)-4,8,18,26-tetramethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38O15/c1-15-5-19-9-21(34)11-24(36)29(19)32(42)46-18(4)8-27(39)47-23(14-33)13-28(40)44-16(2)6-20-10-22(35)12-25(37)30(20)31(41)45-17(3)7-26(38)43-15/h9-12,15-18,23,33-37H,5-8,13-14H2,1-4H3/t15-,16-,17-,18-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFILNQIVBJLREP-RZOYPLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC(=C2)O)O)C(=O)OC(CC(=O)OC(CC(=O)OC(CC3=C(C(=CC(=C3)O)O)C(=O)OC(CC(=O)O1)C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C(=CC(=C2)O)O)C(=O)O[C@@H](CC(=O)O[C@@H](CC(=O)O[C@@H](CC3=C(C(=CC(=C3)O)O)C(=O)O[C@@H](CC(=O)O1)C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617911
Record name (7R,11S,15R,23R,27R)-2,4,18,20-Tetrahydroxy-11-(hydroxymethyl)-7,15,23,27-tetramethyl-7,8,11,12,15,16,23,24,27,28-decahydro-5H,9H,13H,21H,25H-dibenzo[k,u][1,5,9,15,19]pentaoxacyclotetracosine-5,9,13,21,25-pentone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141731-76-2
Record name (7R,11S,15R,23R,27R)-2,4,18,20-Tetrahydroxy-11-(hydroxymethyl)-7,15,23,27-tetramethyl-7,8,11,12,15,16,23,24,27,28-decahydro-5H,9H,13H,21H,25H-dibenzo[k,u][1,5,9,15,19]pentaoxacyclotetracosine-5,9,13,21,25-pentone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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NG 012
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NG 012
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